molecular formula C11H15Cl2NO B1621966 4-Piperidinol, 4-(4-chlorophenyl)-, hydrochloride CAS No. 63638-93-7

4-Piperidinol, 4-(4-chlorophenyl)-, hydrochloride

Cat. No. B1621966
CAS RN: 63638-93-7
M. Wt: 248.15 g/mol
InChI Key: PXAJMBHRLGKPQV-UHFFFAOYSA-N
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Description

4-Piperidinol, 4-(4-chlorophenyl)-, hydrochloride, also known as 4-(4-Chlorophenyl)-4-piperidinol (CPPO), is a metabolite of haloperidol . It has been studied for its neurotoxicity in frogs, where it was found to cause a delayed and persistent freezing action .


Synthesis Analysis

4-Piperidinol, 4-(4-chlorophenyl)-, hydrochloride can be synthesized using 4-Hydroxypiperidine (4-Piperidinol) as a starting material . It can be used in the synthesis of a highly potent and selective IP (PGI2 receptor) agonist .


Molecular Structure Analysis

The molecular formula of 4-Piperidinol, 4-(4-chlorophenyl)-, hydrochloride is C11H15Cl2NO . Its average mass is 248.149 Da and its monoisotopic mass is 247.053070 Da .


Chemical Reactions Analysis

The compounds with a substituted 4-piperidinol core, such as 4-Piperidinol, 4-(4-chlorophenyl)-, hydrochloride, have been found to be potent antagonists of the human H3 receptor .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 211.69 . It is a certified reference material and its melting point is 137-140 °C .

Mechanism of Action

While the exact mechanism of action of 4-Piperidinol, 4-(4-chlorophenyl)-, hydrochloride is not fully understood, it is known to act as an antagonist of the human H3 receptor .

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral, Aquatic Chronic 3, Eye Dam. 1, Skin Irrit. 2, and Skin Sens. 1 . It may cause respiratory irritation, is harmful if swallowed, causes skin irritation, and causes serious eye irritation .

Future Directions

The future directions of research on 4-Piperidinol, 4-(4-chlorophenyl)-, hydrochloride could involve further exploration of its antagonistic effects on the human H3 receptor . Additionally, its potential use in the synthesis of a highly potent and selective IP (PGI2 receptor) agonist could be further investigated .

properties

IUPAC Name

4-(4-chlorophenyl)piperidin-4-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO.ClH/c12-10-3-1-9(2-4-10)11(14)5-7-13-8-6-11;/h1-4,13-14H,5-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXAJMBHRLGKPQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(C2=CC=C(C=C2)Cl)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

39512-49-7 (Parent)
Record name 4-Piperidinol, 4-(4-chlorophenyl)-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063638937
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID70213009
Record name 4-Piperidinol, 4-(4-chlorophenyl)-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70213009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Piperidinol, 4-(4-chlorophenyl)-, hydrochloride

CAS RN

63638-93-7
Record name 4-Piperidinol, 4-(4-chlorophenyl)-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063638937
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Piperidinol, 4-(4-chlorophenyl)-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70213009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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